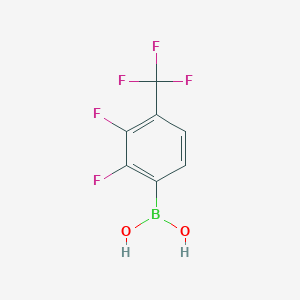

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid (DFTBBA) is an organoboronic acid with a unique structure and properties that make it attractive for use in a variety of scientific research applications. It is a versatile compound that is used in a variety of organic reactions and can be used to synthesize a wide range of compounds. The unique properties of DFTBBA make it a valuable tool for researchers in a number of fields, including organic synthesis, catalysis, and drug discovery.

科学的研究の応用

Synthesis and Chromatography

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid, while not directly mentioned, is related to compounds like 3,5-di(trifluoromethyl)benzeneboronic acid, used in the comparison of electron-capturing boronic acids for the selective analysis of bifunctional compounds. These compounds are analyzed for their chromatographic properties, range of applications, relative volatility, electron-capture sensitivity, and derivative stability. The study suggests a selection of specific boronic acids, including 3,5-di(trifluoromethyl)benzeneboronic acid, to address various analytical challenges (Poole, Singhawangcha, & Zlatkis, 1979).

Covalent Organic Frameworks

Research into diboronic acid precursors, closely related to the functionality of this compound, has been conducted with the aim of utilizing these precursors in the formation of covalent organic frameworks (COFs). The substitution effects on the core structure significantly influence the polymerization temperature and the organization of the resulting structures (Faury, Dumur, Clair, Abel, Porte, & Gigmes, 2013).

Electrochemical Performance in Lithium-Ion Batteries

The addition of 3,5-bis(trifluoromethyl)benzeneboronic acid to propylene carbonate-based electrolytes for lithium-ion batteries shows significant improvement in electrochemical performance. This study reveals that this boronic acid helps in forming an effective SEI film on the graphite electrode surface, enhancing the overall battery performance (Wang, Qu, Xia, Wu, Li, Gan, & Ree, 2008).

Polyimide Synthesis

Investigations into novel diamine monomers for polyimide synthesis have incorporated similar boronic acids, demonstrating the potential for creating materials with high thermal stability, light blue emission, and good solubility. The structural modifications brought about by the inclusion of these boronic acids significantly affect the properties of the resulting polymers (Choi, Cho, & Yoon, 2010).

Hyperbranched Poly(arylene ether)s

The synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, which involves coupling of boronic acids, showcases the role of such compounds in creating materials with high molecular weight and excellent thermal stability. This highlights the versatility and utility of boronic acids in polymer chemistry (Banerjee, Komber, Häussler, & Voit, 2009).

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of 2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid involves its interaction with a palladium catalyst and an organic halide . The boronic acid undergoes transmetalation, transferring the organic group from boron to palladium . This is followed by reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds, thus potentially affecting the synthesis of various organic compounds .

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its pKa, solubility, and stability .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable catalyst and the pH of the reaction environment .

特性

IUPAC Name |

[2,3-difluoro-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZQEXGUUYWITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(F)(F)F)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-2-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2803484.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2803486.png)

![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2803491.png)

![(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803494.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2803495.png)

![6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2803497.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)